Lanthanum (III) 2-methoxyethoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

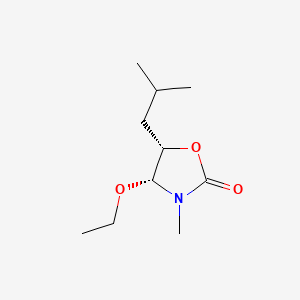

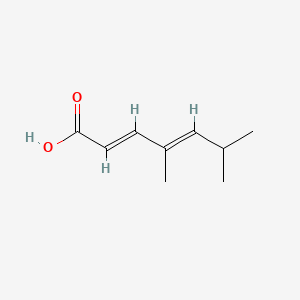

Lanthanum (III) 2-methoxyethoxide is used in the preparation of lanthanum oxide thin films by the Sol-Gel method . This compound is part of the Thermo Scientific Chemicals brand product portfolio .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 364.16500, a density of 1.01 g/cm3, and a boiling point of 124℃ . It is also known to hydrolyze in water .Applications De Recherche Scientifique

Epitaxial Growth of Thin Films

It's used in the sol-gel synthesis and epitaxial growth of thin films, like LaAlO₃ films on SrTiO₃ substrates. This process involves the preparation of a LaAlO₃ precursor solution using lanthanum methoxyethoxide and aluminum methoxyethoxide, and its application in making both powders and films. The films exhibit strong orientation and good in-plane texture (Shoup, Paranthaman, Beach, Specht, & Williams, 1997).

Affinity Studies with Lanthanide Ions

Research has explored the interactions of lanthanide(III) ions with various ligands, including 2-methoxyethylamine, which is chemically related to 2-methoxyethoxide. Such studies are crucial for understanding the complexation behavior of lanthanide ions in different environments (Comuzzi, Bernardo, Portanova, Tolazzi, & Zanonato, 2002).

Modification of Microstructural and Optical Properties

Lanthanum oxide thin films prepared from lanthanum methoxyethoxide precursors have been investigated for changes in microstructural and optical properties due to plasma and annealing treatments. This research is significant for applications in photonics and electronics (Armelao et al., 2009).

Catalysis in Oxidation Reactions

Lanthanum-containing systems have been used for the microwave-assisted oxidation of lignin model phenolic monomers, indicating its potential in catalytic oxidation processes (Gu, He, Shi, & Li, 2010).

Synthesis of Lanthanum(III) Complexes for Medical Applications

The synthesis and characterization of new lanthanum(III) complexes of bis-coumarins have been researched for their cytotoxic activity in cancer treatment. This study highlights the potential of lanthanum compounds in medicinal chemistry (Kostova, Momekov, Tzanova, & Karaivanova, 2006).

Generating Singlet Molecular Oxygen

Lanthanum(III) has been studied for its ability to catalyze the disproportionation of hydrogen peroxide into singlet molecular oxygen, a process with potential applications in oxidation reactions and environmental chemistry (Nardello, Barbillat, Marko, Witte, Alsters, & Aubry, 2003).

Orientations Futures

Lanthanum-based adsorbents, such as Lanthanum (III) 2-methoxyethoxide, have been recognized for their potential in various fields such as electrochemical procedures . Future research directions include the development of more practical applications and understanding the effects of continuous flow operation on efficiency .

Mécanisme D'action

Target of Action

Lanthanum (III) 2-methoxyethoxide is a rare earth metal compound that has garnered significant attention in materials science due to its exceptional properties . It primarily targets the preparation of lanthanum oxide thin films . These thin films are used in various applications such as fuel cells, solid oxide fuel cells, and electronic devices .

Mode of Action

The compound acts as a precursor for synthesizing different materials . The interaction of this compound with its targets results in the formation of lanthanum oxide thin films . The properties of these materials depend on the chosen synthesis method .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Sol-Gel method used in the preparation of lanthanum oxide thin films . The downstream effects of these pathways result in the creation of materials with diverse applications such as fuel cells, solid oxide fuel cells, and electronic devices .

Pharmacokinetics

The compound’s bioavailability in the synthesis process is crucial for the successful formation of lanthanum oxide thin films .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of lanthanum oxide thin films . These thin films are used in various applications, contributing to the advancement of materials science and technology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound hydrolyzes in water , indicating that moisture can affect its stability and efficacy. Therefore, it is crucial to control the environment during the synthesis process to ensure the successful formation of lanthanum oxide thin films .

Analyse Biochimique

Biochemical Properties

It is known that this compound is used in the preparation of lanthanum oxide thin films by the Sol-Gel method

Molecular Mechanism

It is known that the compound acts as a precursor for synthesizing different materials, and the properties of these materials depend on the chosen synthesis method

Propriétés

IUPAC Name |

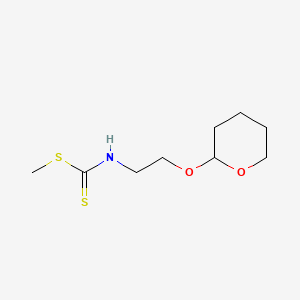

lanthanum(3+);2-methoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O2.La/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGACMORJMVLLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].COCC[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21LaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of using Lanthanum (III) 2-methoxyethoxide as a precursor for Lanthanum Zirconium Oxide (LZO) thin films in high-temperature superconductor fabrication?

A1: this compound, when dissolved in 2-methoxyethanol, has proven to be an effective precursor for producing high-quality LZO thin films via the sol-gel method []. This combination, after annealing at 1150°C for 10 minutes under a 4% H2-Ar gas flow, yields textured, homogenous, dense, and defect-free LZO films on textured Nickel tapes []. These characteristics are crucial for the LZO layer to function effectively as a buffer layer in YBCO coated conductors used in high-temperature superconductors.

Q2: How do different processing parameters influence the properties of LZO films derived from this compound?

A2: The research highlights that factors such as precursor choice, solvent, chelating agents, and annealing conditions (temperature and time) significantly impact the texture and quality of the resulting LZO films []. For instance, utilizing this compound in conjunction with 2-methoxyethanol enables the formation of highly textured LZO films at lower temperatures and shorter annealing times compared to using Lanthanum acetate and trifluoroacetic acid []. This highlights the importance of optimizing processing parameters when utilizing this compound to achieve the desired LZO film characteristics for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)

![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)

![7H-[1,2]Oxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)